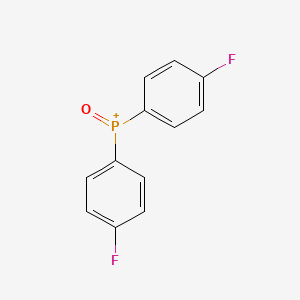

Phosphine oxide, bis(4-fluorophenyl)-

説明

Phosphine oxide, bis(4-fluorophenyl)- is a chemical compound with the molecular formula C12H8F2OP . It is a type of organophosphorus compound that contains two 4-fluorophenyl groups attached to a phosphorus atom . It is commonly used in organic chemistry as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

Bis(4-fluorophenyl)phenylphosphine oxide is a catalyst for hydroformylation reactions . It is also used for the preparation of chlorine-tolerant polymers for desalination . A fluorine-containing diphenylphosphine oxide derivative was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin .Molecular Structure Analysis

The molecular structure of Phosphine oxide, bis(4-fluorophenyl)- is represented by the linear formula: (FC6H4)2P (O)C6H5 . Its molecular weight is 314.27 .Chemical Reactions Analysis

Phosphine oxide, bis(4-fluorophenyl)- is used as a catalyst in certain chemical reactions, particularly in the production of carbon-carbon and carbon-heteroatom bonds . It is also used in Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions .Physical And Chemical Properties Analysis

The boiling point of bis(4-fluorophenyl)-Phosphine oxide is predicted to be 320.6±52.0 °C .科学的研究の応用

1. Polymer Synthesis and Characterization

Bis(4-fluorophenyl) phosphine oxide is used in the synthesis of various polymers. For instance, it has been utilized in the preparation of hyperbranched poly(arylene ether phosphine oxide)s. These polymers are characterized by their high molecular weights and excellent thermal stability, making them suitable for engineering thermoplastics (Bernal, Bankey, Cockayne, & Fossum, 2002). Additionally, bis(4-fluorophenyl) phenyl phosphine oxide has been used in the development of sulfonated poly(arylene ether phosphine oxide)s for proton exchange membranes (Ma, Zhang, Xiao, & Yan, 2009).

2. Fuel Cell Applications

This compound plays a significant role in fuel cell technology. It has been incorporated into polymer electrolyte membranes, showing improved conductivity and thermal stability, essential for fuel cell performance (Yoo, Nahm, & Yoo, 2016).

3. Flame Resistance in Polymers

Its application extends to enhancing flame resistance in polymers. Research has shown that incorporating bis(4-fluorophenyl) phosphine oxide into polymer backbones increases thermal stability and char yield, indicating improved fire resistance (Riley, Gungor, Srinivasan, Sankarapandian, Tchatchoua, Muggli, Ward, Mcgrath, & Kashiwagi, 1997).

4. Enhancing Chemical Reactivity

This compound has been used in the rational design of hosts to enhance the nucleophilicity of amines, altering their chemical reactivity. This application is crucial in organic synthesis and pharmaceuticals (Ashton, Calcagno, Spencer, Harris, & Philp, 2000).

5. Advancements in Polymer Science

Significant advancements in polymer science have been achieved using bis(4-fluorophenyl) phosphine oxide. For example, novel fluorinated polyimides containing phosphine oxide have been synthesized, demonstrating high glass transition temperatures, excellent thermal stability, and good solubility in organic solvents (Zhu, Zhao, Cai, Meng, & Qing, 2007).

作用機序

In the context of flame retardancy, the mechanism of action of Phosphine oxide, bis(4-fluorophenyl)- involves scavenging free radicals required for combustion and promoting the formation of a dense char layer that inhibits the penetration of heat and fuel and causes the concentrated release of gases .

特性

IUPAC Name |

bis(4-fluorophenyl)-oxophosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYITCTXDGORJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)[P+](=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537195 | |

| Record name | Bis(4-fluorophenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94940-35-9 | |

| Record name | Bis(4-fluorophenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3059087.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B3059091.png)

![5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene](/img/structure/B3059100.png)